Cas no 2138041-07-1 (5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde)

5-(3-Amino-4-methoxyphenyl)pyridine-2-carbaldehyde is a versatile aromatic aldehyde with a pyridine core, functionalized with an amino and methoxy substituent on the adjacent phenyl ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual reactivity—the aldehyde group enables condensation and nucleophilic addition reactions, while the amino group facilitates further derivatization or coordination chemistry. Its structural features make it a useful intermediate for constructing heterocyclic frameworks or metal-organic complexes. The methoxy group enhances solubility and electronic modulation, broadening its applicability in material science and medicinal chemistry. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde structure
2138041-07-1 structure
Product name:5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
CAS No:2138041-07-1
MF:C13H12N2O2
MW:228.246582984924
CID:6008000
PubChem ID:165495498

5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
    • 2138041-07-1
    • EN300-1142301
    • Inchi: 1S/C13H12N2O2/c1-17-13-5-3-9(6-12(13)14)10-2-4-11(8-16)15-7-10/h2-8H,14H2,1H3
    • InChI Key: RYMREYDIYJZAEG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1N)C1C=NC(C=O)=CC=1

Computed Properties

  • Exact Mass: 228.089877630g/mol
  • Monoisotopic Mass: 228.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.2Ų

5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142301-10g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142301-0.1g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142301-0.25g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142301-10.0g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1
10g
$3191.0 2023-06-09
Enamine
EN300-1142301-2.5g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142301-5.0g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1
5g
$2152.0 2023-06-09
Enamine
EN300-1142301-1.0g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1
1g
$743.0 2023-06-09
Enamine
EN300-1142301-5g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142301-0.5g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142301-0.05g
5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde
2138041-07-1 95%
0.05g
$624.0 2023-10-26

Additional information on 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde

Introduction to 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde (CAS No. 2138041-07-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde, identified by the CAS number 2138041-07-1, represents a structurally intriguing molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic aldehyde derivative combines a pyridine core with an aromatic ring substituted with amino and methoxy functional groups, creating a scaffold that is both pharmacologically relevant and synthetically versatile. The unique arrangement of these substituents not only influences its electronic properties but also opens up diverse possibilities for further derivatization, making it a valuable building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the biological activities of pyridine-based compounds, particularly those featuring aldehyde functionalities. Aldehydes serve as key intermediates in organic synthesis and are often employed in the formation of Schiff bases, which have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both an amino group on the phenyl ring and an aldehyde group on the pyridine ring in 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde suggests that it may undergo condensation reactions with various nucleophiles, leading to the formation of Schiff bases or other heterocyclic structures. These derivatives have shown promise in preclinical studies as modulators of enzyme activity and as potential candidates for drug discovery.

One of the most compelling aspects of this compound is its potential as a scaffold for kinase inhibition. Kinases are a family of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing molecules that selectively target specific kinases, researchers can develop treatments that modulate these pathways without affecting other cellular processes. The pyridine moiety in 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde is particularly well-suited for this purpose, as it can interact with the ATP-binding pockets of kinases through hydrogen bonding and hydrophobic interactions. Furthermore, the aldehyde group provides a site for covalent bonding, which can enhance binding affinity and lead to more potent inhibitors.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde offer a rich structural framework that can be modified to optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. For instance, functionalization of the methoxy group or introduction of additional substituents on the phenyl ring could alter the electronic distribution and influence receptor binding affinity. Such modifications are often guided by computational modeling and high-throughput screening techniques, which allow researchers to rapidly evaluate large libraries of compounds.

The synthesis of 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde also presents opportunities for innovation in synthetic methodology. The compound can be prepared through multi-step organic reactions involving condensation, cyclization, and functional group transformations. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste generation and minimizing hazardous byproducts. These green chemistry approaches align with the broader goal of making drug development more environmentally friendly while maintaining high standards of purity and yield.

In addition to its applications in kinase inhibition, 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde has shown promise in other areas of medicinal chemistry. For example, its structural motif has been explored as a precursor for antiviral agents. Viruses often rely on host cellular machinery for replication, and targeting viral enzymes or receptors can disrupt their life cycle. The aldehyde group can be used to form covalent bonds with viral proteins or nucleic acids, potentially leading to novel antiviral strategies. Furthermore, derivatives of this compound have been investigated for their ability to modulate neurotransmitter receptors, which could have therapeutic implications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The growing body of research on 5-(3-amino-4-methoxyphenyl)pyridine-2-carbaldehyde underscores its significance as a versatile chemical entity. By leveraging its unique structural features, researchers can develop innovative approaches to address unmet medical needs. As our understanding of biological systems continues to expand, compounds like this one will play an increasingly important role in shaping the future of pharmaceutical development.

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